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Compound of Interest

Compound Name:
3-(Hydroxymethyl)pyrazine-2-

carboxamide

CAS No.: 40108-00-7

Cat. No.: B2934139 Get Quote

Executive Summary
The distinction between 3-hydroxypyrazine-2-carboxamide (Molecule A) and its 3-

hydroxymethyl analog (Molecule B) represents a fundamental lesson in medicinal chemistry:

the difference between a tautomeric pharmacophore and a steric probe.

Molecule A (T-1105): Possesses a 3-hydroxyl group directly attached to the pyrazine ring.[1]

This group is not merely a polar handle; it is a "tautomeric switch." It allows the molecule to

oscillate between an enol and a keto form. The keto form mimics the hydrogen-bonding face

of Guanine and Uracil, enabling lethal mutagenesis in viral RNA.

Molecule B (3-Hydroxymethyl Analog): Possesses a hydroxymethyl group (-CH₂OH) at the 3-

position. This group is chemically "locked" as an alcohol. It cannot participate in the keto-enol

tautomerism required for ambiguous base pairing. Consequently, it lacks the specific antiviral

mechanism of T-1105/Favipiravir.

Molecular Architecture & Tautomerism
The core differentiator is the electronic connectivity of the substituent at position 3.

The Tautomeric Switch (Molecule A)
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In T-1105 (and Favipiravir), the 3-OH group is acidic (pKa ~ 5.1). At physiological pH, it exists

in equilibrium with its deprotonated form and, crucially, the 2-oxo (keto) tautomer.

Enol Form: 3-hydroxypyrazine-2-carboxamide.[1]

Keto Form: 3-oxo-3,4-dihydropyrazine-2-carboxamide.

Significance: The keto form presents a Hydrogen-Bond Donor (N-H) and Acceptor (C=O)

pattern that mimics natural nucleobases.

The Steric Block (Molecule B)
The 3-hydroxymethyl analog extends the carbon skeleton by one methylene unit (-CH₂-).

Structure: The -OH is separated from the ring by a saturated carbon.

Consequence: There is no conjugated pathway to move a proton from the oxygen to the ring

nitrogen. The molecule remains permanently in the "alcohol" state. It cannot mimic the planar

"keto" face required for RdRp (RNA-dependent RNA Polymerase) deception.

Data Comparison Table
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Feature
3-Hydroxypyrazine-2-
carboxamide (T-1105)

3-
(Hydroxymethyl)pyrazine-
2-carboxamide

3-Position Group Hydroxyl (-OH) Hydroxymethyl (-CH₂OH)

Electronic State
Tautomeric (Enol

Keto)
Fixed Alcohol (Non-tautomeric)

pKa (approx)
~5.1 (Acidic proton on ring

N/O)
~15-16 (Aliphatic alcohol)

H-Bond Pattern
Mimics Guanine/Uracil

(Ambiguous)

Static Donor/Acceptor (No

mimicry)

RdRp Binding
High affinity (as RTP

metabolite)
Low affinity / Steric Clash

Primary Role Antiviral Prodrug Core
SAR Negative Control /

Impurity

Mechanism of Action: The "Lethal Mutagenesis"
Pathway[2]
The efficacy of T-1105 relies on a multi-step metabolic activation. The 3-hydroxymethyl analog

fails at the critical "Base Pairing" stage.

Pathway Logic
Cellular Entry: Both molecules likely enter via passive diffusion, though the hydroxymethyl

analog is slightly more lipophilic (depending on conformation).

Phosphoribosylation (HGPRTase): The enzyme Hypoxanthine-Guanine

Phosphoribosyltransferase (HGPRTase) recognizes the pyrazine carboxamide scaffold.

T-1105: Is recognized as a pseudo-base and converted to the Ribose-5'-Monophosphate

(RMP).
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Analog: The extra methylene group (-CH₂-) creates steric bulk at the 3-position. This likely

hinders the precise alignment required in the HGPRTase active site, significantly reducing

activation efficiency.

RdRp Interaction (The Failure Point): Even if the analog were phosphorylated to the

Triphosphate (RTP) form, it would fail here.

T-1105-RTP: Rotates its carboxamide group to mimic Guanine (pairing with C) or Uracil

(pairing with A).

Analog-RTP: The -CH₂OH group is spatially fixed. It cannot form the specific hydrogen

bonds required to trick the polymerase. It acts as a "non-functional" nucleotide, likely

causing chain termination or simple competitive inhibition rather than mutagenesis.

Pathway Visualization (DOT)
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Caption: Comparative activation pathway showing the high-efficiency metabolic conversion of

T-1105 versus the steric/mechanistic failure of the hydroxymethyl analog.

Experimental Protocols
To experimentally validate the difference between these two analogs, the following protocols

are recommended.

Protocol A: UV-Vis Tautomerism Assay
This protocol confirms the "Tautomeric Switch" capability of T-1105 compared to the static

nature of the analog.
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Preparation: Prepare 50 µM solutions of both compounds in three buffers:

Buffer A: pH 2.0 (Acidic)

Buffer B: pH 7.4 (Physiological)

Buffer C: pH 10.0 (Basic)

Measurement: Scan UV absorbance from 200 nm to 400 nm.

Expected Result:

T-1105: Will show significant bathochromic shifts (red shift) and isosbestic points as pH

changes, indicating the shift between enol, keto, and anionic forms.

Hydroxymethyl Analog: Will show minimal spectral shifting (only minor ionization effects of

the amide), confirming the lack of ring-based tautomerism.

Protocol B: In Vitro RdRp Incorporation Assay
This determines if the compound is actually accepted by the viral polymerase.

Substrates: Synthesize the Triphosphate (RTP) forms of both T-1105 and the Hydroxymethyl

analog (chemical phosphorylation required).

System: Recombinant Influenza A RdRp complex + Viral RNA template + Primer.

Reaction:

Control: ATP, GTP, CTP, UTP.

Exp 1: Replace GTP with T-1105-RTP.

Exp 2: Replace GTP with Hydroxymethyl-RTP.

Analysis: Run products on a denaturing PAGE gel (Polyacrylamide Gel Electrophoresis).

Validation:
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T-1105-RTP: Will show full-length RNA products (incorporation).

Hydroxymethyl-RTP: Will likely show no bands (failure to incorporate) or truncated bands

(chain termination).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2934139?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2934139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

